molecular formula C23H17ClN6O3S2 B2537648 N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide CAS No. 392684-82-1

N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide

Cat. No. B2537648
CAS RN: 392684-82-1
M. Wt: 525
InChI Key: OFRZCRMLANFJBG-UHFFFAOYSA-N
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Description

N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C23H17ClN6O3S2 and its molecular weight is 525. The purity is usually 95%.
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Scientific Research Applications

Photophysical Properties and Fluorescence Applications

The compound’s dual fluorescence behavior is noteworthy. In solution, it displays both enol emission and keto emission due to excited-state intramolecular proton transfer (ESIPT). However, in solid-state thin films, only one emission mode is observed. Researchers can explore its use as a fluorescent probe for biological imaging, environmental sensing, or optoelectronic devices. Additionally, the blue-shifted emission of its boron complexes (e.g., BTZ-PI-BF₂ and BTZ-IM-BF₂) enhances its potential in these applications .

Organometallic Chemistry and Catalysis

Considering its carboxamide functionality, this compound could serve as a ligand for transition metal complexes. Researchers might synthesize organometallic derivatives by coordinating it with metals like ruthenium or iridium. These complexes could exhibit interesting catalytic properties, such as hydrogenation, C–H activation, or photoredox reactions. Exploring ligand-metal interactions and reactivity could lead to novel catalytic systems .

properties

IUPAC Name

N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-(3-chlorophenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN6O3S2/c24-14-5-3-6-15(11-14)30-19(12-25-21(32)17-8-4-10-33-17)28-29-23(30)34-13-20(31)27-22-26-16-7-1-2-9-18(16)35-22/h1-11H,12-13H2,(H,25,32)(H,26,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFRZCRMLANFJBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)CSC3=NN=C(N3C4=CC(=CC=C4)Cl)CNC(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide

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